molecular formula C7H16O2 B14286124 1-Methoxyhexan-3-OL CAS No. 125836-44-4

1-Methoxyhexan-3-OL

Cat. No.: B14286124
CAS No.: 125836-44-4
M. Wt: 132.20 g/mol
InChI Key: IUDJTMLUZOYYBA-UHFFFAOYSA-N
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Description

1-Methoxyhexan-3-OL (C₇H₁₆O₂) is a secondary alcohol featuring a methoxy (-OCH₃) group at the first carbon and a hydroxyl (-OH) group at the third carbon of a six-carbon chain. The methoxy group may enhance stability against oxidation compared to primary alcohols like Hexan-1-ol, while the hydroxyl group contributes to reactivity in esterification or etherification reactions .

Properties

CAS No.

125836-44-4

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

1-methoxyhexan-3-ol

InChI

InChI=1S/C7H16O2/c1-3-4-7(8)5-6-9-2/h7-8H,3-6H2,1-2H3

InChI Key

IUDJTMLUZOYYBA-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCOC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxyhexan-3-OL can be synthesized through several methods One common approach involves the reaction of hexan-3-ol with methanol in the presence of an acid catalystAnother method involves the use of Grignard reagents, where a Grignard reagent reacts with an appropriate aldehyde or ketone to form the desired alcohol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale methylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the product .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxyhexan-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium dichromate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Aldehydes and ketones.

    Reduction: Alkanes.

    Substitution: Various substituted hexan-3-ols.

Scientific Research Applications

1-Methoxyhexan-3-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methoxyhexan-3-OL involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved include enzymatic reactions where the compound acts as a substrate or inhibitor .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Hexan-1-ol (CAS 111-27-3)

Hexan-1-ol, a primary alcohol, shares a six-carbon chain but lacks the methoxy group. Key differences include:

Property 1-Methoxyhexan-3-OL Hexan-1-ol Source
Molecular Weight (g/mol) ~132.2 (estimated) 102.18
Functional Groups -OH (C3), -OCH₃ (C1) -OH (C1)
Flammability Likely lower (methoxy reduces volatility) Flam. Liq. 3 (H226)
Toxicity Unreported; secondary alcohols often less acute Acute Tox. 4 (H302, H312)

Hexan-1-ol’s primary alcohol structure increases volatility and flammability, whereas the methoxy group in this compound likely reduces these risks. Additionally, Hexan-1-ol exhibits higher acute oral and dermal toxicity (H302, H312) compared to secondary alcohols, which generally have milder toxicity profiles .

cis-3-Hexen-1-ol (CAS 928-96-1)

This unsaturated alcohol, known as "leaf alcohol," features a cis-configured double bond between C3 and C4. Comparisons highlight:

Property This compound cis-3-Hexen-1-ol Source
Molecular Weight (g/mol) ~132.2 100.16
Functional Groups -OH, -OCH₃ -OH (C1), C=C (C3-C4)
Reactivity Moderate (steric hindrance) High (allylic alcohol)
Hazards Unreported Inhalation risk (H335, H319)

The double bond in cis-3-Hexen-1-ol increases its reactivity in oxidation or polymerization reactions, unlike this compound’s saturated structure.

Hexan-6-olide (Oxepan-2-one, CAS 502-44-3)

A cyclic ester (lactone), Hexan-6-olide differs fundamentally in reactivity and applications:

Property This compound Hexan-6-olide Source
Molecular Weight (g/mol) ~132.2 114.14
Functional Groups Alcohol, ether Ester (cyclic)
Applications Solvent, synthesis intermediate Polymer precursor (e.g., PCL)

Hexan-6-olide’s cyclic ester structure enables ring-opening polymerization, a feature absent in this compound. The latter’s dual functional groups make it more versatile in stepwise synthetic modifications .

Research Findings and Hazard Profiles

  • Hexan-1-ol : Documented hazards include flammability (H226), acute toxicity (H302), and eye irritation (H319) .
  • cis-3-Hexen-1-ol : Requires precautions for inhalation exposure (remove to fresh air, administer oxygen) due to respiratory irritation risks .
  • This compound : While specific data are lacking, secondary alcohols with methoxy groups typically exhibit reduced acute toxicity compared to primary alcohols. Predicted hazards may include mild skin/eye irritation.

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